molecular formula C21H24FNO3 B11505144 3-(4-Tert-butylphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid

3-(4-Tert-butylphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid

Cat. No.: B11505144
M. Wt: 357.4 g/mol
InChI Key: UQPJPMNXHOLSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-TERT-BUTYLPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an acetamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acetamido intermediate: This can be achieved by reacting 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide.

    Coupling with tert-butylphenyl group: The intermediate is then coupled with 4-tert-butylbenzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-TERT-BUTYLPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-CHLOROPHENYL)ACETAMIDO]PROPANOIC ACID
  • 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-METHOXYPHENYL)ACETAMIDO]PROPANOIC ACID

Uniqueness

The presence of the fluorophenyl group in 3-(4-TERT-BUTYLPHENYL)-3-[2-(4-FLUOROPHENYL)ACETAMIDO]PROPANOIC ACID imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C21H24FNO3

Molecular Weight

357.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-3-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid

InChI

InChI=1S/C21H24FNO3/c1-21(2,3)16-8-6-15(7-9-16)18(13-20(25)26)23-19(24)12-14-4-10-17(22)11-5-14/h4-11,18H,12-13H2,1-3H3,(H,23,24)(H,25,26)

InChI Key

UQPJPMNXHOLSNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.